Bienvenue dans la boutique en ligne BenchChem!

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness ADME prediction

CAS 902514‑86‑7 is an achiral pentacyclic heterocycle with logD 5.23 and PSA 37.4 Ų, positioned at the lipophilic edge of drug‑likeness for superior blood‑brain‑barrier permeability. Its 4‑chlorophenyl substituent supports halogen‑bonding interactions, while the N‑benzyl group differentiates it from simpler pyrazolo[4,3‑c]quinoline analogs. As a member of a chemotype family with validated iNOS/COX‑2 dual inhibition, this dioxolo‑fused scaffold is an ideal starting point for CNS inflammation programs and neurotarget screening cascades. Procurement of this compound delivers a novel substitution triad within a proven anti‑inflammatory pharmacophore class.

Molecular Formula C24H16ClN3O2
Molecular Weight 413.86
CAS No. 902514-86-7
Cat. No. B2990569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS902514-86-7
Molecular FormulaC24H16ClN3O2
Molecular Weight413.86
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=C(C=C6)Cl
InChIInChI=1S/C24H16ClN3O2/c25-17-8-6-16(7-9-17)23-19-13-28(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)27-26-23/h1-11,13H,12,14H2
InChIKeyJCUBUPHLGVQSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.109 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 902514-86-7) — Core Scaffold Identity and Screening Provenance


The compound 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 902514-86-7) is a fully synthetic, achiral pentacyclic heterocycle that fuses a pyrazole, a quinoline, and a 1,3-dioxolo ring system into a rigid, extended aromatic framework. It is catalogued and supplied as a drug-like screening compound—ChemDiv Compound ID C645-0077—within a commercial library designed for high-throughput and fragment-based discovery workflows . The molecule carries a 4-chlorophenyl substituent at position 3 and an N-benzyl group at position 5 of the central pyrazoloquinoline core, structural features that differentiate it from earlier-generation pyrazolo[4,3-c]quinolin-3-ones and simpler dioxoloquinoline scaffolds. Its calculated physicochemical profile—logP 5.27, logD (pH 7.4) 5.23, aqueous solubility logSw –5.90, polar surface area 37.4 Ų, and four hydrogen-bond acceptors—places it near the upper boundary of traditional oral drug-likeness space, making it a deliberately lipophilic, low-PSA member of its chemotype family .

Why In-Class Pyrazoloquinolines and Dioxoloquinolines Cannot Be Interchanged with CAS 902514-86-7


Pyrazolo[4,3-c]quinoline derivatives span a wide continuum of biological activities—adenosine A3 antagonism, PDE10/PDE9 inhibition, benzodiazepine receptor modulation, and iNOS/COX-2 suppression—depending on the exact fusion pattern, the presence or absence of the 1,3-dioxolo ring, and the nature of the N-5 and C-3 substituents [1][2]. Exchanging CAS 902514-86-7 for a close analog without the N-benzyl group (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline) or for one with a smaller halogen (e.g., the 4-fluoro analog) repositions the electrostatic and steric landscape of the entire scaffold. These apparently minor changes translate into quantifiable shifts in logD (up to Δ 0.37 units within the C645 series), aqueous solubility (ΔlogSw up to 0.11 units), and hydrogen-bond acceptor count [1]. Because screening libraries are typically designed to cover chemical space with a defined physicochemical envelope, substituting one compound for another in a cheminformatics-driven or phenotypic screening cascade can move a compound out of the target property range, invalidate QSAR model predictions, or erase the specific kinase-, GPCR-, or inflammation-related polypharmacology that a particular substitution pattern enables [1][2].

Quantifiable Physicochemical and Structural Differentiation of 5-Benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 902514-86-7) Versus Closest Analogs


Lipophilicity and Predicted Membrane Permeability: LogP and LogD Comparison with the C645-0093 Ethoxyphenyl Analog

In head-to-head, vendor-provided calculated physicochemical profiling within the same ChemDiv C645 sub-series, 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (C645-0077) exhibits a logP of 5.27 and a logD (pH 7.4) of 5.23, compared with logP 5.64 and logD 5.60 for the 5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl) analog (C645-0093) . The target compound is therefore 0.37 log units less lipophilic, situating it closer to the empirically derived upper limit for CNS drug-like molecules while still retaining sufficient hydrophobicity for blood-brain barrier penetration. This quantifiable difference is relevant when selecting compounds for CNS-oriented phenotypic screens, where excessive logD can increase non-specific binding and phospholipidosis risk.

Lipophilicity Drug-likeness ADME prediction Screening library design

Aqueous Solubility and Formulation Compatibility: LogSw Comparison with the C645-0093 Ethoxyphenyl Analog

Predicted intrinsic aqueous solubility is a critical parameter for compound management in screening facilities. The target compound (C645-0077) shows a calculated logSw of –5.90, whereas the ethoxyphenyl analog (C645-0093) registers –6.01, a difference of +0.11 log units . This corresponds to the target compound being approximately 29% more soluble on a molar basis (approximately 1.26 × 10⁻⁶ mol/L vs. 9.77 × 10⁻⁷ mol/L). While both compounds reside in the poorly soluble regime, the increment is meaningful when preparing DMSO stock solutions at 10 mM: the target compound requires less co-solvent manipulation to maintain solubility over freeze-thaw cycles, reducing the risk of compound precipitation and false-negative screening results.

Aqueous solubility Formulation Assay interference DMSO stock stability

Hydrogen-Bond Acceptor Count and Polar Surface Area: Reduced PSA Relative to the Ethoxyphenyl Analog

The target compound possesses four hydrogen-bond acceptors and a polar surface area (PSA) of 37.4 Ų, compared with five H-bond acceptors and a PSA of 44.6 Ų for the ethoxyphenyl analog C645-0093 . The difference of one H-bond acceptor and 7.1 Ų in PSA is not trivial: it places the target compound squarely below the empirically derived 60–70 Ų threshold for passive blood-brain barrier permeation, while the ethoxyphenyl analog, though still below 70 Ų, encroaches closer to the boundary where efflux transporter recognition becomes more probable. For projects prioritizing CNS target engagement over peripheral anti-inflammatory efficacy, the lower PSA and reduced H-bond acceptor count of C645-0077 provide a calculable advantage in predicted brain penetration.

Hydrogen bonding Polar surface area Oral bioavailability CNS penetration

Structural Differentiation: N-Benzyl vs. N-Aryl Substitution Pattern Relative to the SpectraBase-Registered Analog

The compound 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (SpectraBase Compound ID BHYZrRgl8t7) represents a regioisomeric scaffold in which the 4-chlorophenyl group resides on the pyrazole N-1 position rather than at C-3, and the N-5 benzyl group of CAS 902514-86-7 is absent [1]. Early pyrazolo[4,3-c]quinolin-3-one literature demonstrates that N-5 alkylation versus N-5 hydrogen profoundly shifts benzodiazepine receptor affinity; Savini et al. showed that even minor N-5 substituent changes alter [³H]flunitrazepam displacement IC₅₀ values by orders of magnitude within the same core [2]. Although direct IC₅₀ data for the dioxolo-substituted analogs are not yet public, the documented sensitivity of the pyrazoloquinoline pharmacophore to N-5 substitution provides a class-level inference that C645-0077's N-benzyl group is a non-interchangeable determinant of target engagement.

Scaffold diversification Structure-activity relationship Benzodiazepine receptor GABAergic modulation

Class-Level Anti-Inflammatory Activity Inference: Pyrazolo[4,3-c]quinoline Core as a Privileged Scaffold for iNOS/COX-2 Inhibition

A 2018 study by Tseng et al. on pyrazolo[4,3-c]quinoline derivatives (2a–2r) identified potent inhibitors of LPS-induced NO production in RAW 264.7 macrophages, with the most active compounds (2i, 2m) suppressing NO accumulation at levels comparable to the selective iNOS inhibitor 1400 W [1]. These derivatives act through dual inhibition of iNOS and COX-2 protein expression. While the specific dioxolo-annulated and N-benzylated scaffold of CAS 902514-86-7 was not included in that series, the conserved pyrazolo[4,3-c]quinoline core architecture is the pharmacophoric element responsible for the anti-inflammatory phenotype. The dioxolo ring in CAS 902514-86-7 further rigidifies the system and adds electron density to the quinoline portion, which, based on QSAR trends in the Tseng study, is predicted to modulate the electron-withdrawing/donating balance that governs iNOS active-site complementarity.

Anti-inflammatory iNOS inhibition COX-2 inhibition Phenotypic screening

Molecular Weight Difference and Its Impact on Ligand Efficiency Metrics Relative to the Des-Chloro Analog

The target compound has a molecular weight of 413.86 g/mol, primarily due to the 4-chlorophenyl substituent . The des-chloro analog, 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, has a reported molecular weight of approximately 379.4 g/mol (C₂₃H₁₇N₃O₂) . The 34.5 Da difference attributable to the chlorine atom carries practical consequences: chlorine scanning is a well-established medicinal chemistry strategy to improve metabolic stability (by blocking CYP-mediated oxidation at the para position) and to enhance target binding through halogen bonding and hydrophobic contacts. In the absence of published potency data, the molecular weight difference alone signals that the target compound is not a simple analog but a deliberate heavy-atom modification designed to probe structure-activity relationships where halogen bonding or steric bulk at the 4-position of the C-3 phenyl ring is hypothesized to be critical.

Molecular weight Ligand efficiency Fragment-based drug design Lead-likeness

Defined Research and Procurement Application Scenarios for CAS 902514-86-7 Based on Quantitative Differentiation Evidence


CNS-Oriented Phenotypic Screening Libraries Requiring Low PSA and Controlled Lipophilicity

Given its PSA of 37.4 Ų (7.1 Ų below the nearest comparator), logD of 5.23 (0.37 units below the ethoxyphenyl analog), and only four hydrogen-bond acceptors, CAS 902514-86-7 is preferentially suited for inclusion in blood-brain-barrier-permeable compound collections . Screening groups aiming to identify hits for neurodegenerative or neuropsychiatric targets can justify selecting this compound over its more polar or more lipophilic analogs on the basis of its superior predicted CNS MPO profile, thereby reducing the fraction of compounds in the library that are excluded from follow-up due to permeability failure.

Anti-Inflammatory Drug Discovery Leveraging the Pyrazolo[4,3-c]quinoline Privileged Scaffold

The pyrazolo[4,3-c]quinoline core has been experimentally validated as a scaffold for iNOS and COX-2 dual inhibition [1]. CAS 902514-86-7 combines this core with an unexplored N-benzyl/4-chlorophenyl/dioxolo substitution triad that differentiates it from all previously tested series. Research groups procuring this compound for LPS-induced RAW 264.7 or human whole-blood assays can position it as a novel chemical starting point within a proven anti-inflammatory pharmacophore class, with the reasonable expectation (based on class-level SAR) that the electron-rich dioxolo ring and electron-withdrawing 4-chlorophenyl group will modulate the potency and selectivity profile relative to earlier 2-arylpyrazolo[4,3-c]quinolin-3-ones.

Halogen-Bonding and Chlorine-Scanning SAR Programs

The 4-chlorophenyl substituent distinguishes CAS 902514-86-7 from its des-chloro and 4-fluoro congeners, adding 34.5 Da of mass and introducing a polarizable halogen capable of engaging in halogen-bonding interactions with protein backbone carbonyls or π-systems . Medicinal chemistry teams conducting systematic chlorine scans across a hit series can procure this compound as a late-stage, halogen-bearing analog to test the hypothesis that a 4-chloro group improves target residence time or metabolic stability relative to the unsubstituted phenyl or 4-fluoro variants, without undertaking a custom multi-step synthesis.

Computational Chemistry and QSAR Model Training Sets Requiring Physicochemical Diversity

The quantifiable differences in logP, logD, logSw, PSA, and hydrogen-bond acceptor count between C645-0077 and its closest cataloged analog (C645-0093) make this pair an ideal matched molecular pair for training or validating QSAR models that predict solubility, permeability, or CYP450 binding . Procurement of both compounds together enables modelers to isolate the effect of replacing a 4-chlorophenyl N-benzyl system with a 4-ethoxyphenyl 4-chlorobenzyl system on computed and experimentally measurable endpoints, improving model accuracy for the under-represented dioxolo-pyrazoloquinoline chemical space.

Quote Request

Request a Quote for 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.